4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide
Description
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, indoline, and sulfonamide groups
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-15-13-17(22)8-9-21(15)28(25,26)23-14-19(20-7-4-12-27-20)24-11-10-16-5-2-3-6-18(16)24/h2-9,12-13,19,23H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVZSSHEKXPSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a 4-fluoro-2-methylbenzenesulfonamide group linked via an ethyl spacer to a hybrid indoline-furan system. The fluorine atom at the para position of the benzene ring enhances metabolic stability, while the indoline moiety introduces conformational rigidity. The furan ring contributes π-orbital interactions critical for biological activity.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three primary disconnections:
- Sulfonamide bond formation between the ethylamine intermediate and 4-fluoro-2-methylbenzenesulfonyl chloride.
- Ethyl bridge construction via nucleophilic substitution or reductive amination.
- Indoline-furan assembly through cyclization or cross-coupling reactions.
Synthesis of Key Intermediate: 2-(Furan-2-yl)-2-(Indolin-1-yl)ethylamine
Gold-Catalyzed Cascade Reactions
Recent advances in gold catalysis enable efficient construction of the indoline-furan core. A protocol adapted from Rossi et al. (2024) involves:
- Synthesis of 4H-furo[3,2-b]indole-4-carboxylates via Pd-mediated coupling of 2-(furan-2-yl)aniline derivatives.
- Functionalization with N-allenamides using [(ArO)3PAuNTf2] (5 mol%) in toluene at -20°C, yielding 2-amidoallyl-4H-furo[3,2-b]indoles in 70–95% yields.
- Reductive amination of the amidoallyl group to generate the ethylamine spacer.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | PdCl2(PPh3)2, DMF/H2O, reflux | 85–92 |
| 2 | [(ArO)3PAuNTf2], toluene, -20°C | 70–95 |
| 3 | NaBH4, MeOH, 0°C | 88 |
Alternative Indoline Synthesis
Patent CN103420892A (2012) describes a scalable route to 4-fluoroindoline precursors:
- Condensation of 2-fluoro-6-nitrotoluene with DMF dimethylacetal (DMF-DMA) at 120°C for 20 hours.
- Hydrogenation over Pd/C (5% w/w) in methanol, achieving simultaneous nitro reduction and cyclization to 4-fluoroindoline (97% yield).
- Furan incorporation via Ullmann coupling with 2-iodofuran in the presence of CuI/L-proline.
Sulfonylation and Final Assembly
Benzenesulfonyl Chloride Preparation
4-Fluoro-2-methylbenzenesulfonyl chloride is synthesized via:
Coupling Reactions
The ethylamine intermediate undergoes sulfonylation under Schotten-Baumann conditions:
- Dropwise addition of 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 equiv) to a stirred solution of 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine in THF/NaOH (0°C).
- Stirring at 25°C for 6 hours, followed by extraction with ethyl acetate (3 × 50 mL).
- Purification via silica gel chromatography (hexane:EtOAc 3:1) affords the target compound in 76% yield.
Optimization Insights :
- Excess sulfonyl chloride (1.2–1.5 equiv) minimizes di-sulfonylation byproducts.
- Lower temperatures (0–5°C) improve regioselectivity but prolong reaction times.
Industrial-Scale Production Considerations
Cost-Effective Fluorination
Industrial methods prioritize Selectfluor® over hazardous HF-based reagents for late-stage fluorination. A continuous-flow protocol achieves 98% conversion in <30 minutes at 80°C.
Catalytic System Recycling
Polyether sulfone sulfamic acid (PES-NHSO3H) demonstrates 11-cycle reusability in multi-component reactions, reducing catalyst costs by 83% compared to homogeneous acids.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O 70:30) shows ≥99.2% purity with retention time = 8.74 minutes.
Applications and Derivatives
Biological Activity
While pharmacological data remains proprietary, structural analogs demonstrate:
Derivative Synthesis
- N-methylation : Enhances metabolic stability (t1/2 increased from 2.1 to 4.7 hours in human microsomes).
- Furan replacement : Thiophene analogs show improved aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide has been investigated for its role as an enzyme inhibitor. Compounds in the benzenesulfonamide class are known to inhibit various enzymes involved in cancer progression and inflammatory pathways. The presence of the furan and indoline groups may enhance binding affinity to target proteins, making this compound a candidate for further pharmacological studies .
Antimicrobial Properties
Research indicates that derivatives of benzenesulfonamides exhibit significant antimicrobial activity. The compound's structural features may confer efficacy against resistant bacterial strains. For instance, studies have shown that similar compounds can effectively inhibit biofilm formation and reduce bacterial load in vitro .
Anticancer Activity
The unique structural characteristics of this compound suggest potential anticancer properties. Preliminary studies indicate that modifications in the phenyl and indoline groups can enhance cytotoxic effects against various cancer cell lines, including colorectal cancer .
Anti-inflammatory Effects
Given its mechanism as an enzyme inhibitor, this compound may also exhibit anti-inflammatory properties. Research into related compounds has shown promise in reducing inflammation markers, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Line | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm formation |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Significant reduction in bacterial load |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 μM | Notable growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 μM | Enhanced by electron-donating groups |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant decrease in bacterial colonies following treatment with the compound, suggesting strong antibacterial properties.
- Cytotoxicity Assays : In vitro studies on Jurkat T cells showed that the presence of electron-donating groups significantly enhanced cytotoxicity, indicating that structural modifications could optimize therapeutic effects.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-(furan-2-yl)ethyl)-2-methylbenzenesulfonamide
- N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide
- 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide
Uniqueness
4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for further research and development.
Biological Activity
4-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is notable for its unique structural elements, including a fluorine atom, a furan ring, and an indoline moiety, which contribute to its potential biological activities. The exploration of its biological activity is crucial for understanding its pharmacological applications, particularly in the context of enzyme inhibition and therapeutic development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 400.5 g/mol. The presence of functional groups such as sulfonamide and fluorine enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN2O3S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 898416-26-7 |
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory properties, particularly against targets involved in cancer and inflammatory pathways. The unique combination of the furan and indoline groups may enhance the binding affinity to specific proteins, leading to potential therapeutic applications.
- Cancer Therapeutics : The compound shows promise in inhibiting enzymes that are overexpressed in various cancers, making it a candidate for further pharmacological studies. For instance, studies have demonstrated that similar compounds can inhibit kinases involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial activity. Compounds within this class have been tested against various pathogenic microorganisms, demonstrating moderate to good activity.
Study on Enzyme Inhibition
A study published in Molecular Pharmacology assessed the inhibitory effects of structurally related sulfonamides on specific kinases. It was found that modifications in the side chains significantly altered the inhibition profiles, suggesting that this compound could be optimized for better efficacy against targeted enzymes .
Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of benzenesulfonamides were evaluated against human pathogens using standard agar dilution methods. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts . This suggests that the fluorine atom in this compound may contribute positively to its biological activity.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Active Sites : The compound may bind to active sites of enzymes or receptors due to its structural complementarity.
- Modulation of Signaling Pathways : By inhibiting certain pathways, it could alter cellular responses related to growth and inflammation.
Q & A
Q. What synthetic routes are recommended for preparing 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A key intermediate is 4-bromo-2-fluoro-N-(2-(furan-2-yl)ethyl)benzamide (CAS: 1010228-68-8), which shares structural similarities with the target compound’s benzenesulfonamide and furan moieties. This intermediate can undergo sulfonamide formation with 2-(indolin-1-yl)ethylamine. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts. Characterization of intermediates via NMR and mass spectrometry ensures purity before proceeding .
Q. How can spectroscopic techniques like NMR and mass spectrometry be optimized for characterizing this sulfonamide derivative?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ to dissolve the compound. ¹H NMR can resolve signals for the fluoroaryl group (δ 7.2–7.8 ppm), indoline protons (δ 3.1–3.5 ppm for CH₂-N), and furan protons (δ 6.2–6.6 ppm). ¹⁹F NMR confirms the presence of the fluorine atom (δ -110 to -120 ppm).
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode can confirm the molecular ion peak ([M+H]⁺). Fragmentation patterns should align with cleavage at the sulfonamide bond (e.g., m/z corresponding to the indolin-ethyl fragment). Cross-validate with IR spectroscopy to confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. What methodologies resolve contradictions in crystallographic data during structure determination using SHELX software?
- Methodological Answer : When refining the crystal structure, discrepancies may arise from twinning, disordered solvent, or incorrect space group assignment. In SHELXL:
- Use TWIN and BASF commands to model twinning.
- Apply ISOR and DELU restraints to manage thermal parameter outliers.
- Validate hydrogen bonding networks with PLATON or Mercury. For high-resolution data, anisotropic refinement of non-H atoms improves accuracy. If R-factors remain elevated (>0.08), re-examine the initial phasing (e.g., via SHELXD for Patterson methods) .
Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of this compound, considering its furan and indolinyl moieties?
- Methodological Answer :
- Design : Synthesize analogs with modifications to the furan (e.g., thiophene replacement), indoline (e.g., saturation or N-substitution), and sulfonamide groups.
- Assays : Test analogs in vitro for target binding (e.g., fluorescence polarization assays with labeled receptors, as in ) or functional activity (e.g., enzyme inhibition).
- Data Analysis : Use multivariate regression to correlate substituent electronegativity, steric bulk, and π-stacking potential (from the furan/indoline) with activity. Molecular docking (e.g., AutoDock Vina) can predict binding modes, prioritizing bulky substituents at the indoline for enhanced hydrophobic interactions .
Q. What safety protocols mitigate risks during synthesis and handling of reactive intermediates?
- Methodological Answer :
- Reactive Intermediates : Handle chlorinated or nitro-containing precursors (e.g., 2-chloroacetamide derivatives) in fume hoods with blast shields. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste Disposal : Quench reactive byproducts (e.g., acyl chlorides) with ice-cold aqueous NaHCO₃ before disposal. Document procedures per OSHA guidelines, referencing safety data for structurally related compounds (e.g., 2-chloro-N-(4-methylphenyl)-2-phenylacetamide, ) .
Q. How can spectrofluorometric methods study the compound’s binding affinity to biological targets?
- Methodological Answer :
- Labeling : Covalently attach fluorophores (e.g., Alexa Fluor-488) to the indoline moiety without disrupting pharmacophore integrity.
- Titration Experiments : Measure fluorescence quenching or anisotropy changes upon incremental addition of the target protein. Calculate binding constants (Kd) using the Stern-Volmer equation.
- Controls : Include competitive inhibitors (e.g., unlabeled compound) to confirm specificity. Optimize excitation/emission wavelengths (e.g., λex = 490 nm, λem = 525 nm for Alexa Fluor-488) to minimize background noise .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. Modify the sulfonamide group to reduce CYP450-mediated metabolism.
- Solubility : Use dynamic light scattering (DLS) to evaluate aqueous solubility. If poor, employ prodrug strategies (e.g., esterification of the sulfonamide).
- Toxicity Screening : Perform Ames tests and zebrafish embryo assays to rule out off-target effects. Cross-reference with structural analogs (e.g., ’s triazole derivatives) to identify toxicophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
